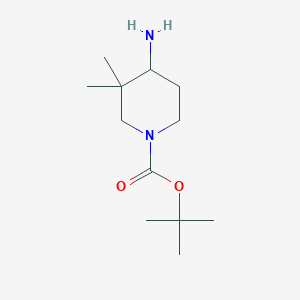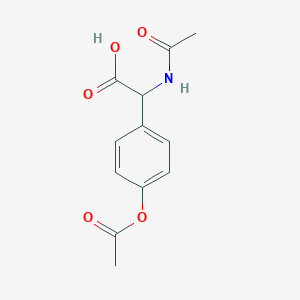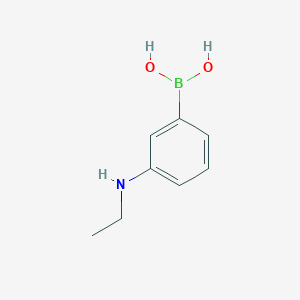![molecular formula C15H18ClNO B1277628 [2-(Benzylamino-methyl)-phenyl]-methanol hydrochloride CAS No. 39976-19-7](/img/structure/B1277628.png)
[2-(Benzylamino-methyl)-phenyl]-methanol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(Benzylamino-methyl)-phenyl]-methanol hydrochloride: is an organic compound that features a benzylamine group attached to a phenyl ring, which is further substituted with a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions:
Benzylamine Synthesis: Benzylamine can be synthesized by the reaction of benzyl chloride with ammonia in an aqueous solution.
[2-(Benzylamino-methyl)-phenyl]-methanol Synthesis: The synthesis of [2-(Benzylamino-methyl)-phenyl]-methanol involves the reaction of benzylamine with benzaldehyde in the presence of a reducing agent like sodium borohydride.
Hydrochloride Formation: The final step involves the conversion of [2-(Benzylamino-methyl)-phenyl]-methanol to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods: The industrial production of [2-(Benzylamino-methyl)-phenyl]-methanol hydrochloride follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [2-(Benzylamino-methyl)-phenyl]-methanol hydrochloride can undergo oxidation reactions to form corresponding aldehydes or ketones.
Substitution: Nucleophilic substitution reactions can occur at the benzylamine group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Benzaldehyde or benzophenone derivatives.
Reduction: Benzylamine or substituted benzylamines.
Substitution: Various substituted benzylamine derivatives.
Scientific Research Applications
Chemistry:
Intermediate in Organic Synthesis: [2-(Benzylamino-methyl)-phenyl]-methanol hydrochloride is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology:
Enzyme Inhibition Studies: The compound is used in studies to investigate its potential as an enzyme inhibitor, particularly in the context of metabolic pathways.
Medicine:
Pharmaceutical Development: It is explored for its potential therapeutic applications, including as an analgesic or anti-inflammatory agent.
Industry:
Mechanism of Action
Molecular Targets and Pathways: The mechanism of action of [2-(Benzylamino-methyl)-phenyl]-methanol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating metabolic pathways .
Comparison with Similar Compounds
Benzylamine: A simpler analog with similar reactivity but lacking the methanol group.
Phenethylamine: Another related compound with a different substitution pattern on the phenyl ring.
Uniqueness:
Structural Features: The presence of both benzylamine and methanol groups in [2-(Benzylamino-methyl)-phenyl]-methanol hydrochloride provides unique reactivity and potential for diverse applications.
Versatility: The compound’s ability to undergo various chemical reactions makes it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
[2-[(benzylamino)methyl]phenyl]methanol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO.ClH/c17-12-15-9-5-4-8-14(15)11-16-10-13-6-2-1-3-7-13;/h1-9,16-17H,10-12H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFEAYJZKYIUNBF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNCC2=CC=CC=C2CO.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60424945 |
Source


|
| Record name | [2-(Benzylamino-methyl)-phenyl]-methanol hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60424945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.76 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39976-19-7 |
Source


|
| Record name | [2-(Benzylamino-methyl)-phenyl]-methanol hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60424945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![3-(5-Methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoic acid](/img/structure/B1277586.png)
![(2R,3R)-1-Benzyl-2-[4-(methylthio)phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B1277588.png)

